molecular formula C16H18BrN5O2 B12495188 1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12495188
M. Wt: 392.25 g/mol
InChI Key: FVCTVHVXOROZMW-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Coupling with Piperidine: The triazole derivative is then coupled with piperidine-4-carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(4-Bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

1-[1-(4-Bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)piperidine: This compound shares the bromophenyl and piperidine moieties but lacks the triazole ring, resulting in different chemical and biological properties.

    4-(4-Bromophenyl)-1H-imidazole: This compound contains a bromophenyl group and an imidazole ring, which may exhibit different reactivity and biological activities compared to the triazole derivative.

The uniqueness of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H18BrN5O2

Molecular Weight

392.25 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18BrN5O2/c1-10-14(16(24)21-8-6-11(7-9-21)15(18)23)19-20-22(10)13-4-2-12(17)3-5-13/h2-5,11H,6-9H2,1H3,(H2,18,23)

InChI Key

FVCTVHVXOROZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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